molecular formula C18H10N4O3 B2657771 7-(1,3-Benzodioxol-5-yl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 860650-37-9

7-(1,3-Benzodioxol-5-yl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

Cat. No.: B2657771
CAS No.: 860650-37-9
M. Wt: 330.303
InChI Key: SEKTYBJRWVIIAJ-UHFFFAOYSA-N
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Description

7-(1,3-Benzodioxol-5-yl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-Benzodioxol-5-yl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the 1,3-Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the 2-(2-Furyl) Group: This involves the formation of the furan ring, which can be synthesized from furfural through various methods such as the Paal-Knorr synthesis.

    Construction of the Triazolopyridine Core: This step often involves the cyclization of appropriate precursors such as hydrazine derivatives with pyridine carboxaldehydes.

    Introduction of the Carbonitrile Group: This can be done through nucleophilic substitution reactions using cyanide sources.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzodioxole rings, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonitrile group can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In medicinal chemistry, 7-(1,3-Benzodioxol-5-yl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is investigated for its potential as a pharmacophore. It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its structural features make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 7-(1,3-Benzodioxol-5-yl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyr

Properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N4O3/c19-9-13-12(11-3-4-14-16(8-11)25-10-24-14)5-6-22-18(13)20-17(21-22)15-2-1-7-23-15/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKTYBJRWVIIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(C4=NC(=NN4C=C3)C5=CC=CO5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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